

An In-depth Technical Guide to 1,3-Dihydrobenzo[c]thiophene

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Compound of Interest

Compound Name: 1,3-Dihydrobenzo[c]thiophene

Cat. No.: B1295318

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CAS Number: 2471-92-3

This technical guide provides a comprehensive overview of **1,3-Dihydrobenzo[c]thiophene**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis, and explores the biological activities of the broader benzothiophene class of molecules.

Physicochemical and Spectroscopic Data

1,3-Dihydrobenzo[c]thiophene, also known as isobenzothiophene, is a bicyclic sulfur-containing heterocycle. Its fundamental properties are summarized in the tables below, providing essential data for laboratory use and computational modeling.

Table 1: General and Physicochemical Properties of **1,3-Dihydrobenzo[c]thiophene**

Property	Value
CAS Number	2471-92-3
Molecular Formula	C ₈ H ₈ S
Molecular Weight	136.21 g/mol
Appearance	Colorless liquid
Boiling Point	84 °C (at 760 mmHg)
Melting Point	-38 °C
Density	1.051 g/mL
Solubility	Soluble in most organic solvents (e.g., alcohol, ether); insoluble in water. [1]

Table 2: Spectroscopic Data for **1,3-Dihydrobenzo[c]thiophene** and Related Compounds

Spectroscopic Technique	Key Data and Observations
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z = 136
¹ H NMR (Nuclear Magnetic Resonance)	Aromatic protons and methylene protons are characteristic. For a related derivative, 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide in CDCl ₃ , peaks are observed at δ = 7.64-7.36 (m, 4H, aromatic), 6.03 (d, 1H), and 4.40 (dd, 2H, methylene).[2]
¹³ C NMR	For 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide in CDCl ₃ , characteristic peaks appear at δ = 128.6, 126.1, 125.5, 124.8, 122.5, 122.1 (aromatic carbons), 94.2, and 49.9.[2]
Infrared (IR) Spectroscopy	Thiophene derivatives exhibit characteristic C-S stretching and C-H bending vibrations. The IR spectra of thiophene compounds typically show characteristic stretching vibrations for C-C bonds, in-plane C-H stretching, C-S bonds, and out-of-plane C-H bending in the ranges of 1600-1400 cm ⁻¹ , 1200-1000 cm ⁻¹ , and 900-700 cm ⁻¹ , respectively.

Experimental Protocols

The synthesis of **1,3-dihydrobenzo[c]thiophene** and its derivatives is of significant interest for creating novel compounds with potential therapeutic applications. Below are detailed methodologies for key synthetic procedures.

Synthesis of 1,3-Dihydrobenzo[c]thiophene from α,α' -Dibromo-o-xylene

A common and effective method for the preparation of **1,3-dihydrobenzo[c]thiophene** involves the reaction of α,α' -dibromo-o-xylene with a sulfur source, such as sodium sulfide.[3]

Experimental Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α,α' -dibromo-*o*-xylene in ethanol.
- Addition of Sulfide: Slowly add a solution of sodium sulfide in water to the ethanolic solution of the dibromide with continuous stirring.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
- Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure **1,3-dihydrobenzo[c]thiophene**.

Synthesis of a Fluorinated Derivative: 1-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide

This protocol describes the synthesis of a fluorinated derivative, which can be a key intermediate for further functionalization.[\[2\]](#)

Experimental Procedure:

- Preparation of the Anion: In a flask under a nitrogen atmosphere, dissolve **1,3-dihydrobenzo[c]thiophene-2,2-dioxide** in anhydrous THF. Cool the solution and add lithium bis(trimethylsilyl)amide (LiHMDS) dropwise, followed by the addition of anhydrous zinc chloride. Stir the mixture for one hour.
- Fluorination: Add N-fluorobenzenesulfonimide (NFSI) to the reaction mixture in one portion.
- Quenching and Extraction: Allow the reaction to proceed at room temperature for 30 minutes, then quench by the addition of water. Extract the product with an organic solvent.
- Purification: The crude product is purified by recrystallization from a dichloromethane/hexane mixture to afford colorless crystals of **1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide**.[\[2\]](#)

Biological Activity and Therapeutic Potential

While specific biological data for the parent **1,3-dihydrobenzo[c]thiophene** is limited in publicly available literature, the broader class of benzothiophene derivatives has demonstrated a wide range of pharmacological activities, making them promising scaffolds in drug discovery. [4][5]

Table 3: Reported Biological Activities and IC₅₀ Values for Selected Benzothiophene Derivatives

Derivative Class	Biological Activity	Target/Assay	IC ₅₀ Value	Reference
Benzo[b]thiophene	Anticancer	Hep3B cell line	5.46 μM (for compound 2b)	[6]
Carboxamides			57.10 μg/mL	
Tetrahydrobenzo[b]thiophenes	PDK1 and LDHA Inhibition	Enzyme inhibition assay	(PDK1), 64.10 μg/mL (LDHA) for compound 1b	[7]
Tetrahydrobenzo[b]thiophenes	Antioxidant	DPPH radical scavenging	80.0 μg/mL (for NPs12a)	[7]
Diamino Benzo[b]thiophenes	Thrombin Inhibition	Enzyme inhibition assay	K _i = 903 x 10 ⁶ L/mol (for compound 28c)	[8]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides	Anticancer	MDA-MB-231 cell proliferation	Not specified, but significant inhibition observed	[9]

The diverse biological activities of benzothiophene derivatives, including anticancer, enzyme inhibition, and antioxidant effects, highlight the potential of the **1,3-dihydrobenzo[c]thiophene** core as a starting point for the design and synthesis of novel therapeutic agents.

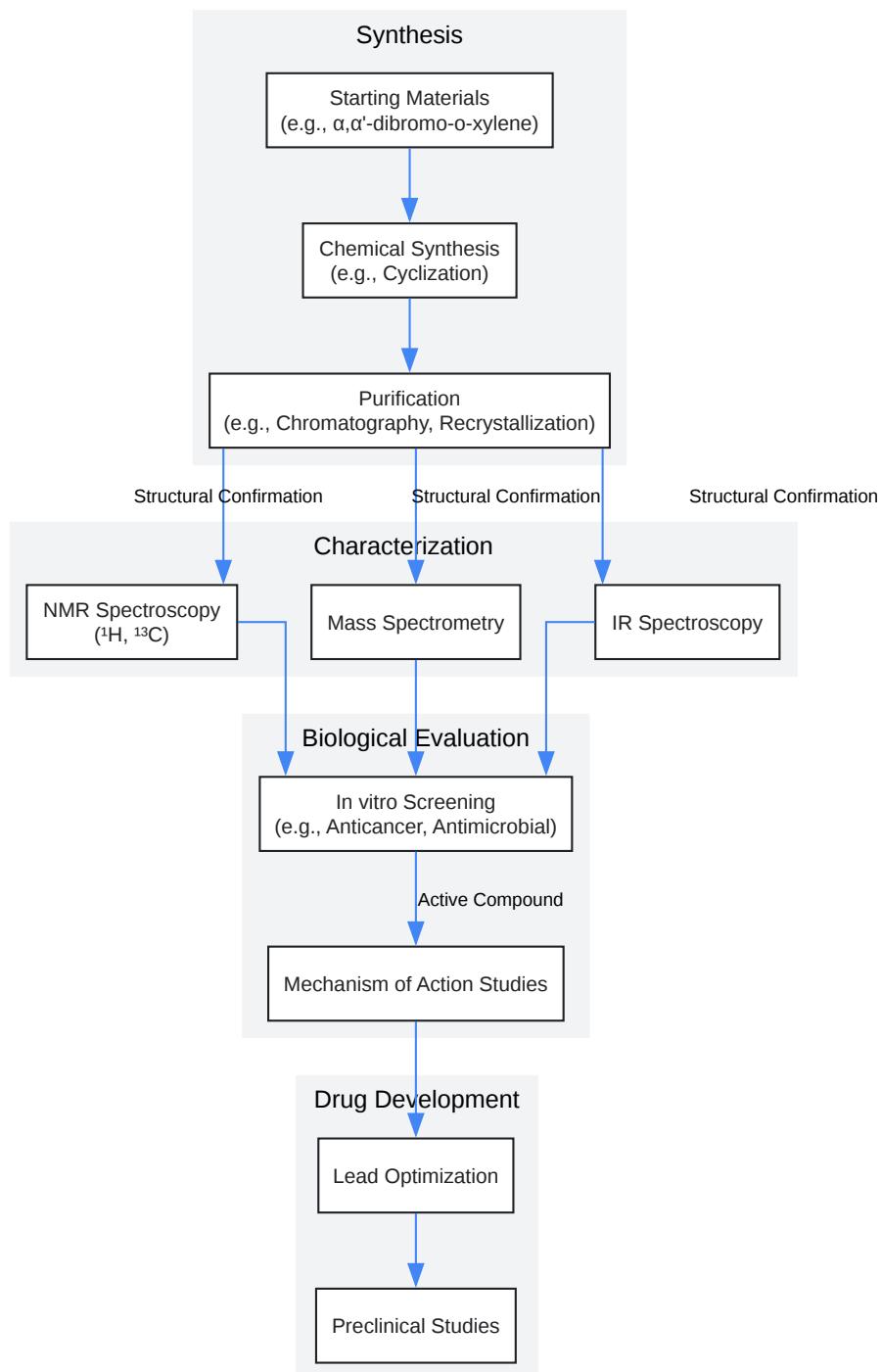
Visualizing Experimental and Logical Workflows

To facilitate understanding of the processes involved in the study and application of **1,3-Dihydrobenzo[c]thiophene**, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a potential signaling pathway that could be targeted by its derivatives.

General Experimental Workflow

The following diagram outlines a logical workflow for the synthesis, characterization, and biological evaluation of **1,3-Dihydrobenzo[c]thiophene** derivatives.

General Experimental Workflow for 1,3-Dihydrobenzo[c]thiophene Derivatives

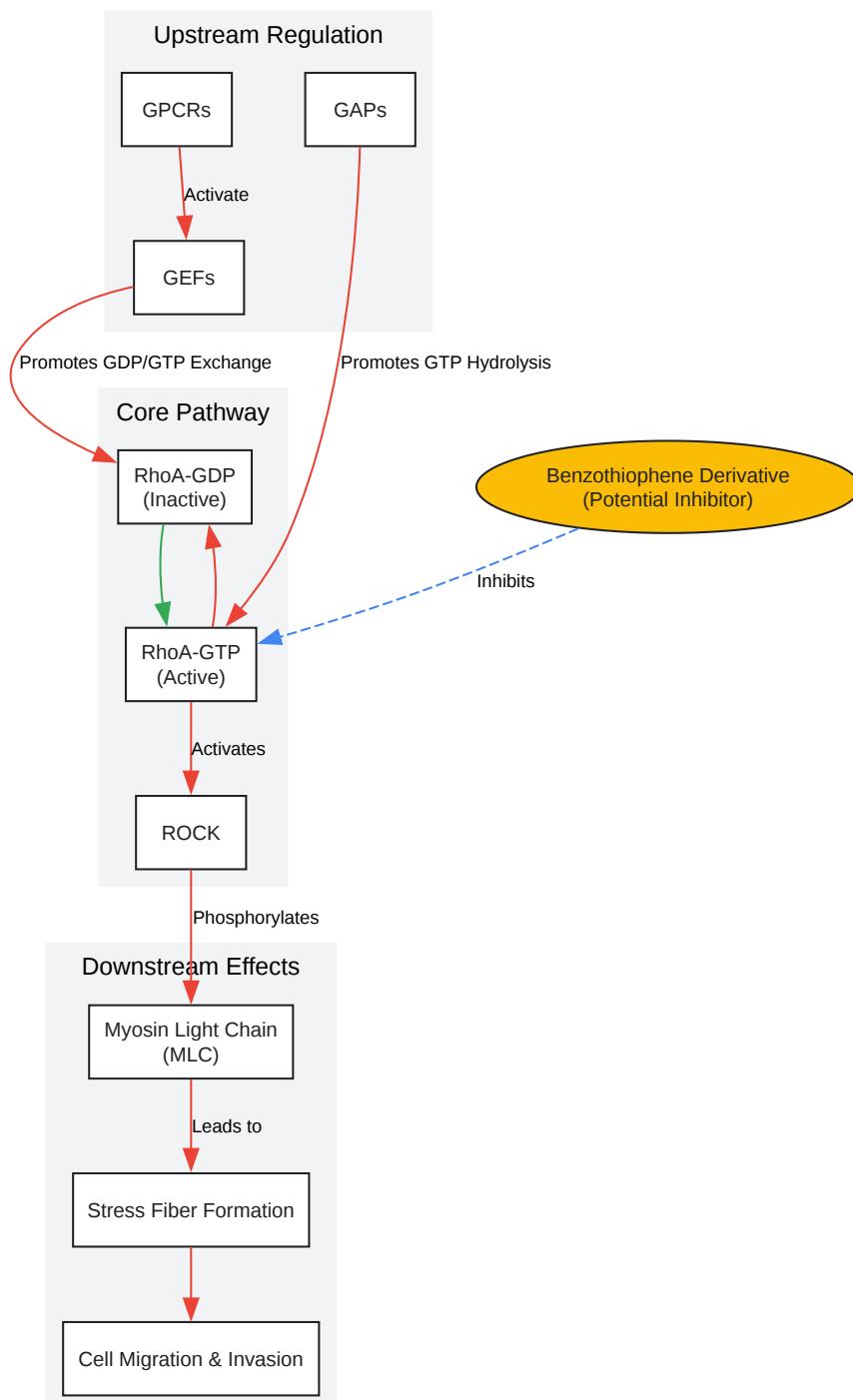
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Caption: A flowchart illustrating the typical stages from synthesis to potential drug development for **1,3-Dihydrobenzo[c]thiophene** derivatives.

Representative Signaling Pathway: RhoA/ROCK Pathway in Cancer

While no direct evidence links **1,3-Dihydrobenzo[c]thiophene** to a specific signaling pathway, some benzo[b]thiophene derivatives have been shown to target the RhoA/ROCK pathway, which is implicated in cancer cell migration and invasion.^[9] The following diagram illustrates a simplified representation of this pathway, which could be a potential target for novel benzothiophene-based inhibitors.

Simplified RhoA/ROCK Signaling Pathway in Cancer

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